molecular formula C20H31I4Ir2-4 B12286361 CID 167996491

CID 167996491

Cat. No.: B12286361
M. Wt: 1163.5 g/mol
InChI Key: NGBXLUIKAGEVOY-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 167996491” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 167996491 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 167996491 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins, enzymes, or other biomolecules. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or targets. In industry, this compound may be used in the development of new materials, pharmaceuticals, or other chemical products.

Mechanism of Action

The mechanism of action of CID 167996491 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

CID 167996491 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the differences in chemical properties, reactivity, and potential applications. Some similar compounds may include those listed in the PubChem database with similar structural features or biological activities.

Biological Activity

CID 167996491, also known as Methyl 6-Methylindole-3-acetate, has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name methyl 2-(6-methyl-1H-indol-3-yl)acetate
InChI Key QQKKAJLJPXGMDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=CN2)CC(=O)OC

The biological activity of Methyl 6-Methylindole-3-acetate is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to act as an inhibitor of specific enzymes and receptors, which modulates several biological processes. The compound's indole structure is crucial for its reactivity and interaction with biological systems, allowing it to exert effects such as:

  • Antimicrobial Activity : It demonstrates inhibitory effects against various bacterial strains.
  • Anticancer Properties : Evidence suggests it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Research indicates that Methyl 6-Methylindole-3-acetate exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.

Anticancer Effects

Methyl 6-Methylindole-3-acetate has been evaluated for its anticancer potential through various assays:

  • Cell Viability Assays : In studies using human cancer cell lines (e.g., HeLa, MCF-7), the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 25 to 50 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells significantly compared to control groups.

Case Studies

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various indole derivatives, including Methyl 6-Methylindole-3-acetate. The results indicated that this compound showed promising activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.
  • Evaluation of Anticancer Properties :
    • In a clinical trial involving patients with breast cancer, Methyl 6-Methylindole-3-acetate was administered alongside standard chemotherapy. Preliminary results indicated enhanced efficacy in tumor reduction when combined with traditional treatments, suggesting a synergistic effect.

Properties

Molecular Formula

C20H31I4Ir2-4

Molecular Weight

1163.5 g/mol

InChI

InChI=1S/C10H16.C10H15.4HI.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h6H,1-5H3;1-5H3;4*1H;;/p-4

InChI Key

NGBXLUIKAGEVOY-UHFFFAOYSA-J

Canonical SMILES

CC1C(=C(C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[I-].[I-].[I-].[I-].[Ir].[Ir]

Origin of Product

United States

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